molecular formula C8H9FO3S B13525692 2-Phenoxyethane-1-sulfonylfluoride

2-Phenoxyethane-1-sulfonylfluoride

Cat. No.: B13525692
M. Wt: 204.22 g/mol
InChI Key: YKXVMKPZLNUGBL-UHFFFAOYSA-N
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Description

2-Phenoxyethane-1-sulfonylfluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability-reactivity balance, making them valuable in various fields such as biology, pharmaceuticals, and functional molecules. The compound is characterized by its ability to interact selectively with specific amino acids or proteins, making it a useful tool in chemical biology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethane-1-sulfonylfluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2). This reaction can be enhanced using phase transfer catalysts such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often employs a more efficient system using phase transfer catalysts. The process involves the use of stable and readily available sulfonates as starting materials, which are then transformed into sulfonyl fluorides under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethane-1-sulfonylfluoride undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electrophilic nature makes it particularly reactive towards nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and 18-crown-6-ether in acetonitrile.

    Oxidation and Reduction: These reactions often involve the use of oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield sulfonyl fluoride derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxyethane-1-sulfonylfluoride stands out due to its unique stability-reactivity balance, which allows for selective interactions with specific molecular targets. This property makes it particularly valuable in applications requiring precise covalent modifications, such as the development of protease inhibitors and covalent probes in chemical biology .

Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

2-phenoxyethanesulfonyl fluoride

InChI

InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

YKXVMKPZLNUGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)F

Origin of Product

United States

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